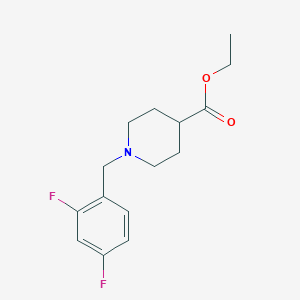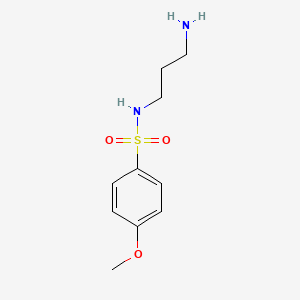![molecular formula C13H17FN2O3S B4764863 1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4764863.png)
1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide
描述
1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as FBPA and is a potent inhibitor of the enzyme, carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells.
作用机制
FBPA inhibits the activity of CAIX by binding to its active site. CAIX is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. The inhibition of CAIX by FBPA leads to the accumulation of carbon dioxide and protons, resulting in a decrease in the pH of the tumor microenvironment. This acidic environment can enhance the effectiveness of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
FBPA has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. The inhibition of CAIX by FBPA leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy. FBPA has also been shown to induce apoptosis in cancer cells, leading to their death.
实验室实验的优点和局限性
FBPA has several advantages for lab experiments. It is a potent inhibitor of CAIX and has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. However, FBPA has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on the human body are not yet fully understood. Additionally, the synthesis of FBPA is a complex process that requires specialized equipment and expertise.
未来方向
FBPA has significant potential for future research in the field of medicinal chemistry. Some possible future directions include:
1. Studying the long-term effects of FBPA on the human body.
2. Developing new synthesis methods for FBPA to make it more accessible to researchers.
3. Investigating the effects of FBPA on different types of cancer cells.
4. Studying the potential of FBPA as a therapeutic agent for other diseases.
5. Developing new derivatives of FBPA that have improved potency and selectivity.
Conclusion:
In conclusion, FBPA is a chemical compound that has significant potential for cancer therapy. It is a potent inhibitor of CAIX and has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. However, further research is needed to fully understand its long-term effects on the human body and to develop new derivatives with improved potency and selectivity.
科学研究应用
FBPA has been extensively studied for its potential applications in cancer therapy. The overexpression of carbonic anhydrase IX (CAIX) has been observed in various types of cancer cells, including breast, lung, and colon cancer. FBPA has been shown to inhibit the activity of CAIX, leading to a decrease in the pH of the tumor microenvironment. This acidic environment can enhance the effectiveness of chemotherapy and radiation therapy.
属性
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c14-12-4-2-1-3-11(12)9-20(18,19)16-7-5-10(6-8-16)13(15)17/h1-4,10H,5-9H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWDWNJCJPAHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-ethoxy-3-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4764780.png)
![methyl 3-[(3-methylbutanoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B4764792.png)

![2-[4-(2-pyrimidinyl)-1-piperazinyl]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4764812.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B4764816.png)
![2-(4-fluorophenyl)-4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4764822.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4764825.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B4764829.png)
![N-1,3-benzodioxol-5-yl-3-[2-(benzyloxy)-3-methoxyphenyl]-2-cyanoacrylamide](/img/structure/B4764835.png)
![N-{2-[3-(1,2-dihydro-5-acenaphthylenylcarbonyl)-1-piperidinyl]-2-oxoethyl}acetamide](/img/structure/B4764840.png)
![2-[(4-ethoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B4764855.png)
![{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B4764858.png)

amine dihydrochloride](/img/structure/B4764871.png)